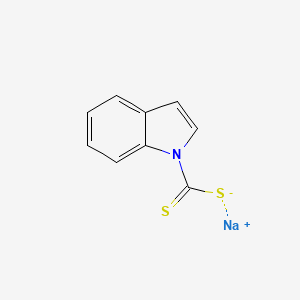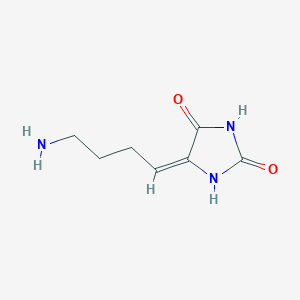
5-(4-Aminobutylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminobutylidene)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C7H11N3O2. It is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobutylidene)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that forms imidazolidine-2,4-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobutylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
5-(4-Aminobutylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Aminobutylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Aminobutylidene)imidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives such as:
- 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
- 3-arylsulfonylimidazolidine-2,4-diones
- 5,5-diphenylimidazolidine-2,4-dione derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(5E)-5-(4-aminobutylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h3H,1-2,4,8H2,(H2,9,10,11,12)/b5-3+ |
InChI Key |
SGVBRHUVONRJCD-HWKANZROSA-N |
Isomeric SMILES |
C(C/C=C/1\C(=O)NC(=O)N1)CN |
Canonical SMILES |
C(CC=C1C(=O)NC(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
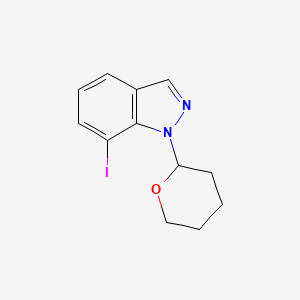
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
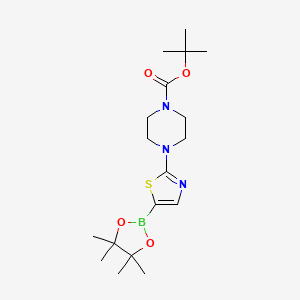
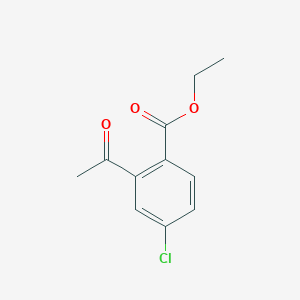
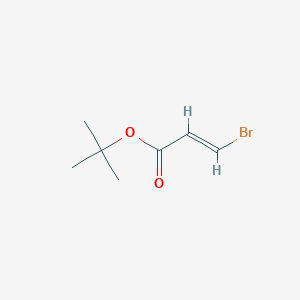
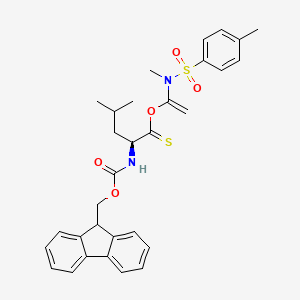
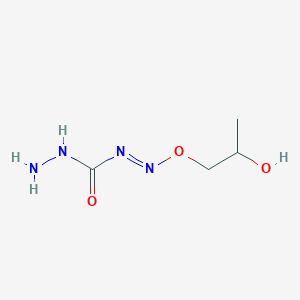
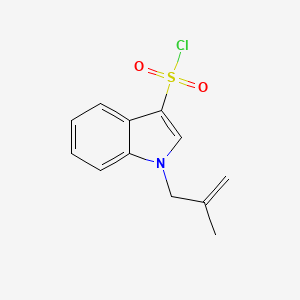
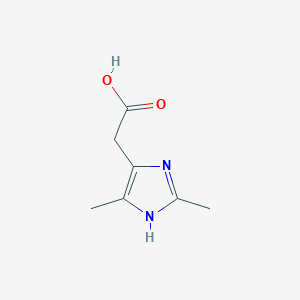

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
